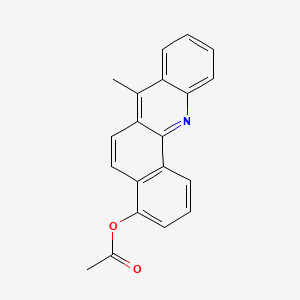
4-Acetoxy-7-methylbenz(c)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxy-7-methylbenz©acridine is a chemical compound with the molecular formula C20H15NO2. It is known for its unique structure, which includes an acetoxy group and a methyl group attached to a benz©acridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-7-methylbenz©acridine typically involves the acetylation of 7-methylbenz©acridin-4-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: Industrial production of 4-Acetoxy-7-methylbenz©acridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetoxy-7-methylbenz©acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its hydroxy derivatives.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and substituted benz©acridines .
Applications De Recherche Scientifique
4-Acetoxy-7-methylbenz©acridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism of action of 4-Acetoxy-7-methylbenz©acridine involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation. The molecular targets include DNA and various enzymes involved in DNA synthesis.
Comparaison Avec Des Composés Similaires
- 7-Methylbenz©acridin-4-ol
- 3-Methoxy-7-methylbenz©acridine
- 5,6-Dihydro-5,6-dihydroxy-12-methylbenz(a)acridine
Comparison: 4-Acetoxy-7-methylbenz©acridine is unique due to its acetoxy group, which imparts different chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
83876-62-4 |
|---|---|
Formule moléculaire |
C20H15NO2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
(7-methylbenzo[c]acridin-4-yl) acetate |
InChI |
InChI=1S/C20H15NO2/c1-12-14-6-3-4-8-18(14)21-20-15(12)10-11-16-17(20)7-5-9-19(16)23-13(2)22/h3-11H,1-2H3 |
Clé InChI |
OJGYGUBDNMUCFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C(C2=NC4=CC=CC=C14)C=CC=C3OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
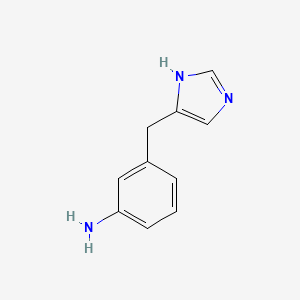
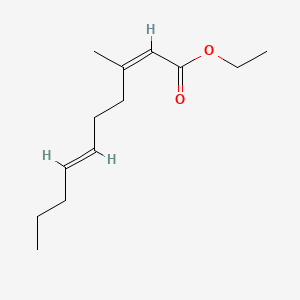
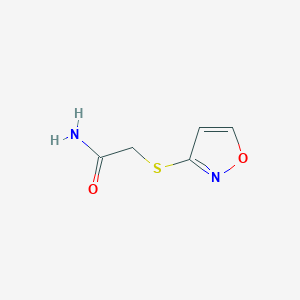
![[(E)-2,3,4,5,6-pentahydroxyhexylideneamino]urea](/img/structure/B13803439.png)
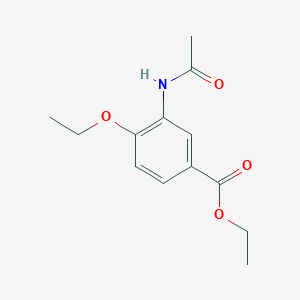

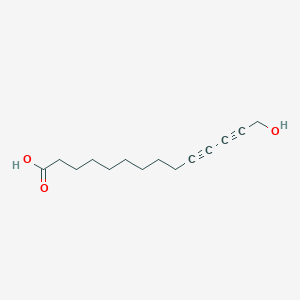
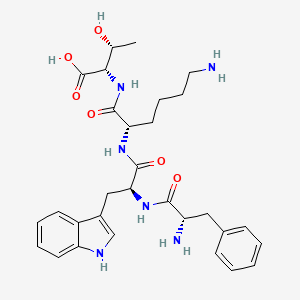

![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
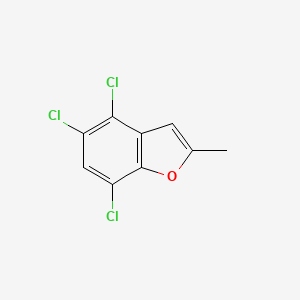
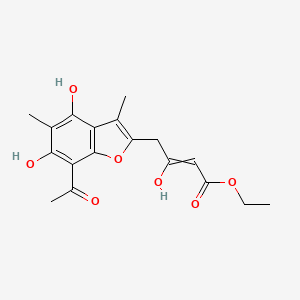
![disodium;6-(2,3-dibromopropanoylamino)-3-[[5-(2,3-dibromopropanoylamino)-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B13803514.png)
